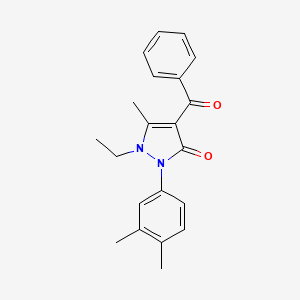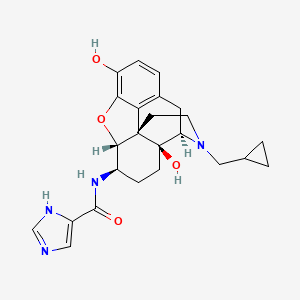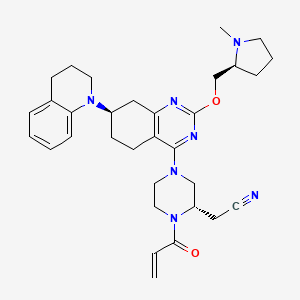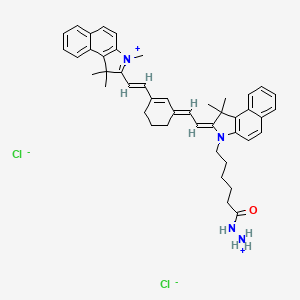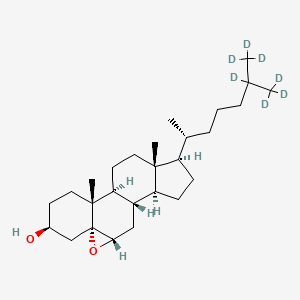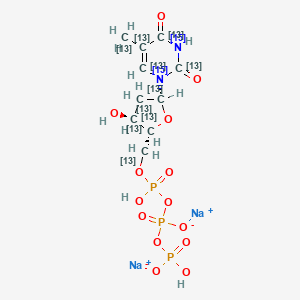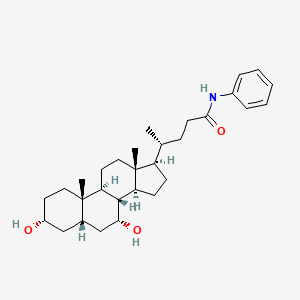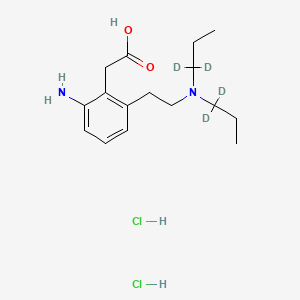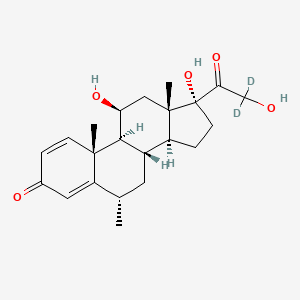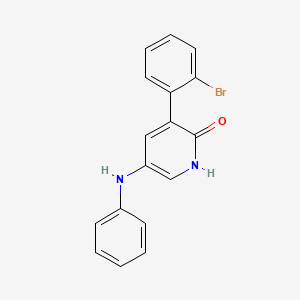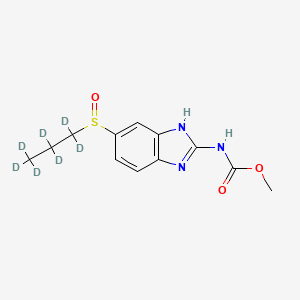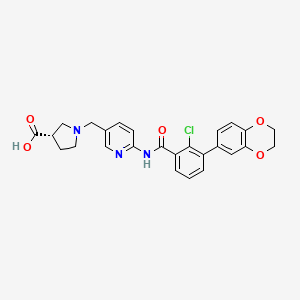
PD-1/PD-L1-IN-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1/PD-L1-IN-25 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). These proteins play a crucial role in the immune system by regulating immune responses and maintaining self-tolerance. This compound has gained significant attention due to its potential in cancer immunotherapy, as it can block the interaction between PD-1 and PD-L1, thereby enhancing the immune system’s ability to attack cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent couplingCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient production .
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
PD-1/PD-L1-IN-25 has a wide range of scientific research applications, including:
作用機序
PD-1/PD-L1-IN-25 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .
類似化合物との比較
PD-1/PD-L1-IN-25 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 axis, such as BMS-202, BMS-8, and BMS-37. These compounds share a similar mechanism of action but differ in their binding affinities, pharmacokinetic properties, and clinical efficacy. This compound is unique due to its specific structural features that enhance its binding to PD-L1 and its potential for oral bioavailability .
List of Similar Compounds
- BMS-202
- BMS-8
- BMS-37
- Incyte-001
- Incyte-011
- BMS-1001
特性
分子式 |
C26H24ClN3O5 |
|---|---|
分子量 |
493.9 g/mol |
IUPAC名 |
(3S)-1-[[6-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl]amino]pyridin-3-yl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1 |
InChIキー |
IFRDLUIKBRLJIE-SFHVURJKSA-N |
異性体SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
正規SMILES |
C1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


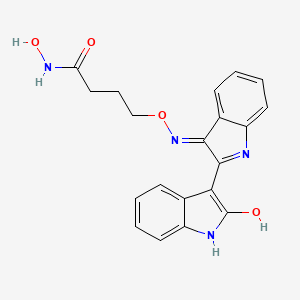

![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
